

Quantification of Methyl Pentacosanoate in complex matrices like soil or sediment.

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Compound of Interest

Compound Name: Methyl Pentacosanoate

Cat. No.: B027244

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Application Note: Quantification of Methyl Pentacosanoate in Soil and Sediment

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pentacosanoic acid, a C25:0 very-long-chain saturated fatty acid, and its methyl ester, **methyl pentacosanoate**, are significant biomarkers in environmental and geochemical studies. Their quantification in complex matrices like soil and sediment provides insights into microbial community structure, organic matter decomposition, and contaminant fate. This document details a robust protocol for the extraction, derivatization, and quantification of **methyl pentacosanoate** using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology ensures high recovery, sensitivity, and reproducibility for analyzing this compound in challenging environmental samples.

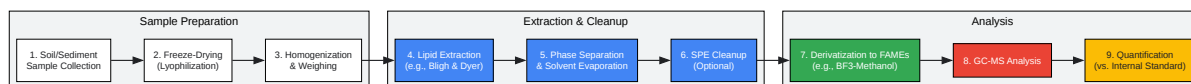
Principle

The overall analytical strategy involves the extraction of total lipids from a soil or sediment sample, followed by a derivatization step to convert native pentacosanoic acid into its more volatile methyl ester form (**methyl pentacosanoate**). The derivatized extract is then analyzed by GC-MS, which separates the compound from other matrix components and provides both identification and quantification. An internal standard is used throughout the process to correct for variations in extraction efficiency and instrument response.

The workflow consists of four main stages:

- **Lipid Extraction:** Total lipids are extracted from the freeze-dried sample using a solvent-based method, such as a modified Bligh & Dyer extraction or an ultrasonic-assisted extraction.
- **Fractionation (Optional):** Solid Phase Extraction (SPE) can be used to isolate specific lipid classes, reducing matrix interference.
- **Derivatization:** Carboxylic acid groups of fatty acids are converted to methyl esters (FAMES) to increase their volatility for GC analysis.[1]
- **GC-MS Analysis:** The FAMES are separated on a GC column and detected by a mass spectrometer, allowing for precise quantification.[2][3]

Experimental Workflow



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References

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- 2. midi-inc.com [midi-inc.com]

- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
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